1H-Pyrrol-2-amine hydrochloride
Overview
Description
1H-Pyrrol-2-amine hydrochloride is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is particularly significant due to its applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrol-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyrrole with ammonia in the presence of a catalyst. Another method includes the condensation of pyrrole with amines under acidic conditions .
Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and environmentally friendly. For instance, the reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst like 4-methylbenzenesulfonic acid monohydrate can yield polysubstituted pyrroles .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It readily participates in substitution reactions with halogens, sulfonyl chlorides, and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Yields pyrrole-2-carboxylic acid.
Reduction: Produces pyrrolidine derivatives.
Substitution: Forms N-substituted pyrroles.
Scientific Research Applications
1H-Pyrrol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1H-Pyrrol-2-amine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Pyrrole: The parent compound, which is less reactive due to the absence of the amino group.
Pyrrolidine: A fully saturated derivative of pyrrole, exhibiting different chemical properties.
Indole: Another nitrogen-containing heterocycle with a fused benzene ring, showing distinct biological activities
Uniqueness: 1H-Pyrrol-2-amine hydrochloride is unique due to its amino group, which enhances its reactivity and allows for a broader range of chemical modifications compared to pyrrole and pyrrolidine .
Properties
IUPAC Name |
1H-pyrrol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXIBZFEGKVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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